molecular formula C10H8F2INO B8182998 (3,3-Difluoroazetidin-1-yl)(3-iodophenyl)methanone

(3,3-Difluoroazetidin-1-yl)(3-iodophenyl)methanone

Cat. No.: B8182998
M. Wt: 323.08 g/mol
InChI Key: JEXJXURHFGIRCX-UHFFFAOYSA-N
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Description

(3,3-Difluoroazetidin-1-yl)(3-iodophenyl)methanone is a synthetic organic compound characterized by the presence of a difluoroazetidine ring and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoroazetidin-1-yl)(3-iodophenyl)methanone typically involves the reaction of 3,3-difluoroazetidine with 3-iodobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoroazetidin-1-yl)(3-iodophenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(3,3-Difluoroazetidin-1-yl)(3-iodophenyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3,3-Difluoroazetidin-1-yl)(3-iodophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluoroazetidin-1-yl)(4-fluoro-2-iodophenyl)methanone
  • (3,3-Difluoroazetidin-1-yl)(4-chlorophenyl)methanone

Uniqueness

(3,3-Difluoroazetidin-1-yl)(3-iodophenyl)methanone is unique due to the presence of both difluoroazetidine and iodophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

(3,3-difluoroazetidin-1-yl)-(3-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2INO/c11-10(12)5-14(6-10)9(15)7-2-1-3-8(13)4-7/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXJXURHFGIRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)I)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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